1,4-dioxaspiro[4.5]decan-2-ylmethanamine 1,4-dioxaspiro[4.5]decan-2-ylmethanamine
Brand Name: Vulcanchem
CAS No.: 45982-66-9
VCID: VC7824403
InChI: InChI=1S/C9H17NO2/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8H,1-7,10H2
SMILES: C1CCC2(CC1)OCC(O2)CN
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol

1,4-dioxaspiro[4.5]decan-2-ylmethanamine

CAS No.: 45982-66-9

Cat. No.: VC7824403

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

1,4-dioxaspiro[4.5]decan-2-ylmethanamine - 45982-66-9

Specification

CAS No. 45982-66-9
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
IUPAC Name 1,4-dioxaspiro[4.5]decan-3-ylmethanamine
Standard InChI InChI=1S/C9H17NO2/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8H,1-7,10H2
Standard InChI Key FHXNYYFOSMSGPE-UHFFFAOYSA-N
SMILES C1CCC2(CC1)OCC(O2)CN
Canonical SMILES C1CCC2(CC1)OCC(O2)CN

Introduction

Chemical Identity and Structural Features

1,4-Dioxaspiro[4.5]decan-2-ylmethanamine, with the CAS number 45982-66-9, has a molecular formula of C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . The compound’s structure consists of a 1,4-dioxaspiro[4.5]decane core, where two oxygen atoms form a ketal bridge across a cyclohexane ring, creating a spiro junction at the 2-position. A methanamine group (-CH₂NH₂) is attached to this spirocyclic framework, introducing a primary amine functionality that enhances its chemical versatility.

Table 1: Key Identifiers of 1,4-Dioxaspiro[4.5]decan-2-ylmethanamine

PropertyValue
CAS Number45982-66-9
Molecular FormulaC₉H₁₇NO₂
Molecular Weight171.24 g/mol
Exact Mass171.126 g/mol
Synonyms1,4-Dioxaspiro[4.5]decan-2-ylmethanamine; Spiro[cyclohexane-1,2'- dioxolan]-2-ylmethanamine
MDL NumberMFCD10032747

The spirocyclic structure imposes steric constraints that affect the molecule’s three-dimensional conformation, potentially influencing its binding affinity in biological systems . The primary amine group enables participation in condensation reactions, making the compound a valuable intermediate in organic synthesis.

Synthesis and Manufacturing Pathways

The synthesis of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine typically begins with 1,4-cyclohexanedione monoethylene ketal (CAS 4746-97-8), a precursor widely used in spirocyclic compound synthesis . A plausible route involves:

  • Ketal Protection: Cyclohexanedione is protected with ethylene glycol to form 1,4-dioxaspiro[4.5]decan-8-one, stabilizing the carbonyl group.

  • Reductive Amination: The ketone group in the spirocyclic ketal is converted to an amine via reductive amination using ammonium acetate and a reducing agent like sodium cyanoborohydride.

This method aligns with protocols for analogous spirocyclic amines, where the ketal moiety remains intact during functional group transformations . Industrial-scale production may employ continuous flow reactors to optimize yield and purity, though specific details remain proprietary.

CompoundMolecular Weight (g/mol)LogPWater Solubility (mg/mL)
1,4-Dioxaspiro[4.5]decan-2-ylmethanamine171.24~1.250 (pH 2)
1,4-Dioxaspiro[4.5]decan-8-one 156.180.925 (neutral pH)
2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine 185.261.9730 (pH 2)

The compound’s stability under ambient conditions is likely comparable to related spirocyclic ketals, which are moisture-sensitive but stable in inert atmospheres .

Applications in Pharmaceutical Research

Application AreaRole of CompoundBiological Target
Analgesic DevelopmentSynthetic intermediateOpioid receptors
Neurotransmitter ProbesRadiolabeling precursorDopamine transporters
Antidepressant ResearchScaffold for SSRI derivativesSerotonin reuptake pumps

These applications capitalize on the compound’s balance of lipophilicity and amine reactivity, enabling efficient modification for target engagement.

Comparative Analysis with Related Compounds

The compound’s uniqueness lies in its spiro[4.5]decane framework combined with a primary amine. Compared to 1,4-dioxaspiro[4.5]decan-8-one (CAS 4746-97-8), which lacks the amine group, it demonstrates enhanced nucleophilicity and capacity for Schiff base formation . Against 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanamine (CAS 124499-34-9), the shorter carbon chain in the target compound reduces steric hindrance, potentially improving binding kinetics .

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